Phenatine

Catalog No.
S578450
CAS No.
139-68-4
M.F
C15H16N2O
M. Wt
240.3 g/mol
Availability
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Phenatine

CAS Number

139-68-4

Product Name

Phenatine

IUPAC Name

N-(1-phenylpropan-2-yl)pyridine-3-carboxamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18)

InChI Key

KJRJJAZBUWXZFN-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2

Synonyms

Fenatin, Fencarol, Phencarol, quifenadine, quifenadine hydrobromide, (+-)-isomer, quifenadine hydrochloride, quinuclidinyl-3-diphenylcarbinol

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2

Description

The exact mass of the compound Phenatine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenatine, commonly known as phentermine, is a sympathomimetic amine that functions primarily as an appetite suppressant. It is chemically classified as a substituted amphetamine, specifically α,α-dimethylphenethylamine. First approved for medical use in 1959, phentermine is primarily prescribed for short-term weight management in conjunction with lifestyle modifications such as diet and exercise. It acts by stimulating the central nervous system, leading to increased release of catecholamines like norepinephrine, which suppress appetite and promote fat breakdown .

Phentermine undergoes several metabolic transformations within the body. The primary metabolic pathways include:

  • p-Hydroxylation: A minor pathway resulting in the formation of p-hydroxyphentermine.
  • N-Oxidation and N-Hydroxylation: These reactions yield N-oxidized and N-hydroxylated metabolites.
  • Conjugation: Following oxidation, these metabolites may undergo conjugation.

Approximately 6% of the administered dose is metabolized, with the majority excreted unchanged in urine (70-80%) .

Phentermine can be synthesized through various methods involving the alkylation of phenethylamine derivatives. A common synthetic route includes:

  • Starting Material: Phenethylamine.
  • Alkylation: The introduction of two methyl groups at the alpha carbon using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: The crude product is purified through recrystallization or chromatography.

This method yields phentermine hydrochloride as a white crystalline powder that is soluble in water and alcohols .

Phentermine interacts with several medications and substances:

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to hypertensive crises.
  • Antihypertensives: Phentermine may reduce their effectiveness.
  • Stimulants: Increased risk of cardiovascular side effects when combined with other stimulants .

These interactions necessitate careful monitoring when prescribing phentermine alongside other medications.

Phenatine shares structural and functional similarities with other compounds in the amphetamine class. Here are some comparable compounds:

Compound NameChemical StructurePrimary UseUnique Features
AmphetamineC9H13NADHD treatmentStronger CNS stimulant effects
MethamphetamineC10H15NADHD treatment; obesityHigher potential for abuse
DexamphetamineC9H13NADHD treatmentStereoisomer of amphetamine
MethylphenidateC14H19NO2ADHD treatmentDifferent mechanism of action
SibutramineC17H26ClNObesity managementSerotonin reuptake inhibitor

Uniqueness of Phenatine

Phenatine's uniqueness lies in its specific mechanism of action as a norepinephrine releasing agent with relatively lower abuse potential compared to methamphetamine and its derivatives. While it shares pharmacological properties with other stimulants, its primary role as an appetite suppressant distinguishes it within the class of sympathomimetics .

XLogP3

2.2

MeSH Pharmacological Classification

Histamine Antagonists

Other CAS

139-68-4

Wikipedia

Phenatine

Dates

Modify: 2023-07-17

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